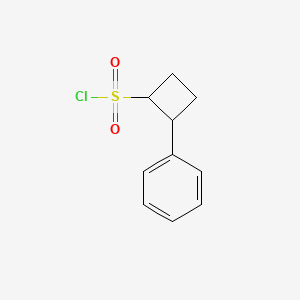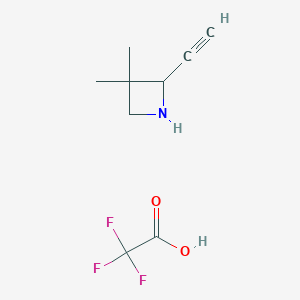
Methyl 3-(oxiran-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(oxiran-2-yl)benzoate is an organic compound that features an oxirane (epoxide) ring attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(oxiran-2-yl)benzoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 3-(2-propenyl)benzoate using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include the use of catalysts to enhance the reaction rate and selectivity, as well as purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions to form a variety of products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring under mild conditions to form substituted products.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(oxiran-2-yl)benzoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Mecanismo De Acción
The mechanism of action of methyl 3-(oxiran-2-yl)benzoate involves the reactivity of the epoxide ring and the ester group. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol. These reactions are facilitated by the presence of specific enzymes or catalysts that target the epoxide and ester functionalities .
Comparación Con Compuestos Similares
Methyl 3-(oxiran-2-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 3-(oxiran-2-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(oxiran-2-yl)propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
2-(Adamantan-1-yl)oxiranes: These compounds contain an adamantane moiety and exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the epoxide ring and benzoate ester, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H10O3 |
|---|---|
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
methyl 3-(oxiran-2-yl)benzoate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7(5-8)9-6-13-9/h2-5,9H,6H2,1H3 |
Clave InChI |
YFUZAJVSALDPOU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


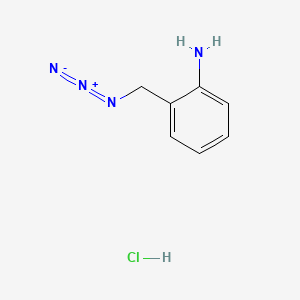
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
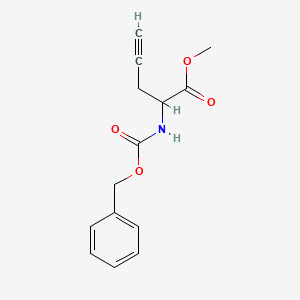

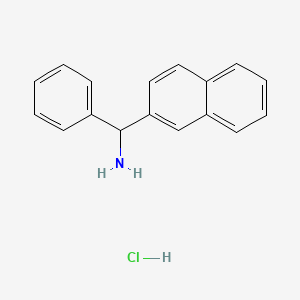

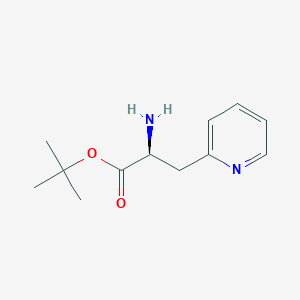
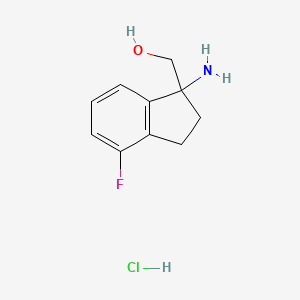
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
